5-Amino-2-ethoxybenzoic acid
Overview
Description
5-Amino-2-ethoxybenzoic acid is a compound with the molecular formula C9H12ClNO3 . It is also known by its synonyms 5-AMINO-2-ETHOXYBENZOIC ACID HYDROCHLORIDE and 1269053-30-6 . The compound has a molecular weight of 217.65 g/mol .
Molecular Structure Analysis
The InChI code for 5-Amino-2-ethoxybenzoic acid is 1S/C9H11NO3.ClH/c1-2-13-8-4-3-6 (10)5-7 (8)9 (11)12;/h3-5H,2,10H2,1H3, (H,11,12);1H . The compound’s structure includes an ethoxy group attached to the second carbon of a benzoic acid ring, and an amino group attached to the fifth carbon .Physical And Chemical Properties Analysis
5-Amino-2-ethoxybenzoic acid has a molecular weight of 217.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 217.0505709 g/mol . The topological polar surface area is 72.6 Ų . The compound has a heavy atom count of 14 .Relevant Papers There are several papers related to 5-Amino-2-ethoxybenzoic acid, but none of them provide specific information about the compound .
Scientific Research Applications
Chemical Modification of Carbon Nanotubes
5-Amino-2-ethoxybenzoic acid: can be used in the chemical modification of carbon nanotubes (CNTs). This process enhances the dispersability and processability of CNTs, which are otherwise limited by their poor solubility and chemical affinity to organic solvents . The direct Friedel-Crafts acylation reaction is a method that can functionalize CNTs without causing significant structural damage, preserving their intrinsic properties .
Synthesis of Organic Single Crystals
The compound plays a role in the synthesis of organic single crystals, which are crucial for nonlinear optical (NLO) and optical limiting applications. These crystals are synthesized using techniques like slow evaporation solution technique (SEST) and are evaluated for their optical properties, including absorption, transmittance, and thermal stability .
properties
IUPAC Name |
5-amino-2-ethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAGCLHBZFYBOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-ethoxybenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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